molecular formula C15H13ClN2O3 B14962186 Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}benzoate

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}benzoate

Cat. No.: B14962186
M. Wt: 304.73 g/mol
InChI Key: ADAULKIDUFESOZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}benzoate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methyl ester group, a chlorinated phenyl ring, and a carbamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}benzoate typically involves the reaction of 3-chloroaniline with methyl 2-aminobenzoate in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}benzoate
  • Methyl 2-{[(3-bromophenyl)carbamoyl]amino}benzoate
  • Methyl 2-{[(3-fluorophenyl)carbamoyl]amino}benzoate

Uniqueness

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}benzoate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

methyl 2-[(3-chlorophenyl)carbamoylamino]benzoate

InChI

InChI=1S/C15H13ClN2O3/c1-21-14(19)12-7-2-3-8-13(12)18-15(20)17-11-6-4-5-10(16)9-11/h2-9H,1H3,(H2,17,18,20)

InChI Key

ADAULKIDUFESOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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